2,3-Dihydroindolizin-5(1H)-one is a heterocyclic organic compound belonging to the indolizinone class, which is characterized by a fused bicyclic structure incorporating an indole-like moiety. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. The molecular formula for 2,3-dihydroindolizin-5(1H)-one is and it has a molecular weight of approximately 145.17 g/mol.
The compound is sourced from various synthetic routes involving indole derivatives, which are known for their pharmacological importance. It falls under the classification of indolizinones, a subclass of indole derivatives that exhibit a range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties. The structural uniqueness of 2,3-dihydroindolizin-5(1H)-one contributes to its potential interactions with biological targets.
The synthesis of 2,3-dihydroindolizin-5(1H)-one can be achieved through several methods:
2,3-Dihydroindolizin-5(1H)-one participates in various chemical reactions that are crucial for its transformation into more complex molecules:
The mechanism of action for 2,3-dihydroindolizin-5(1H)-one primarily involves its interaction with biological targets through several pathways:
Experimental data supporting these mechanisms often involve cell-based assays and molecular docking studies that elucidate binding affinities and interaction dynamics.
The physical properties of 2,3-dihydroindolizin-5(1H)-one include:
Chemical properties include:
Relevant data from studies indicate that these properties are critical for its application in drug formulation and development.
2,3-Dihydroindolizin-5(1H)-one has several applications in scientific research:
The indolizine core emerged from early 20th-century alkaloid isolations, but synthetic access to 2,3-dihydroindolizin-5(1H)-one derivatives accelerated in the 1980s. Kakehi’s pioneering work established a multi-step route to pyrano-fused analogs via:
This method suffered from long reaction times (7 days) and moderate yields (38%). Recent optimizations replaced K₂CO₃ with Cs₂CO₃, reducing time to 18 hours and improving yields to 50% [10]. Nomenclature evolved from early "indolizidine ketones" to systematic IUPAC designations like 2,3-dihydro-1H-indolizin-5-one, with numbering prioritizing the pyrrole nitrogen (position 1) and the carbonyl at position 5.
Table 1: Key Synthetic Derivatives and Modifications
Core Structure | R-Group | Synthetic Method | Primary Application | |
---|---|---|---|---|
Parent scaffold | H | Kakehi synthesis | Biosynthetic intermediate | |
7-Hydroxy derivative | OH at C7 | Biocatalytic oxidation | BVMO substrate studies | [1] |
6,7-Bis(trimethylsilyl) | Si(CH₃)₃ at C6/C7 | Electrophilic silylation | Protective group strategy | [4] |
8-(4-(3-Chlorophenyl)piperazine) | Piperazine-carboxamide at C8 | Amide coupling | Receptor binding probes | [6] |
Pyrano[2,3-b]indolizine-2-one | Fused pyran ring | Cyclization of substituted pyridiniums | Fluorescent dyes (Φf ≤ 0.92) | [10] |
This scaffold bridges simple indolizidines and complex bioactive alkaloids through three key features:
A) Stereoelectronic Properties
The conjugated enone system exhibits:
B) Biosynthetic Significance
In bacterial alkaloid pathways (e.g., brabantamides, pyrrolizixenamides), this scaffold serves as the substrate for Baeyer-Villiger monooxygenases (BVMOs). Enzymes BraC and PxaB oxidize C7, forming oxazepine-dione intermediates. Crucially, side chain topology dictates product divergence:
C) Fluorescence Applications
Pyrano[2,3-b]indolizin-2-ones exhibit:
Despite advances, fundamental gaps persist:
Evidence Gaps
Methodological Gaps
Population Gaps (Structural Diversity)
Table 2: Critical Research Gaps and Proposed Approaches
Gap Category | Specific Unmet Need | High-Impact Research Strategy |
---|---|---|
Evidence Gaps | BVMO substrate-enzyme selectivity rules | Cryo-EM structures of BraC/PxaB bound to C7-oxidized intermediates |
Methodological Gaps | Asymmetric C–H functionalization at C3/C7 | Chiral auxiliary-directed C–H activation or biocatalytic hydroxylation |
Population Gaps | Electron-deficient C5-C8 analogs | Pd-catalyzed C–H arylation of halogenated scaffolds |
Theoretical Gaps | Solvent-fluorophore interaction dynamics | Time-dependent density functional theory (TD-DFT) with implicit/explicit solvation models |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8